molecular formula C4H3Br2NO2S2 B1621177 4,5-Dibromothiophene-2-sulfonamide CAS No. 77893-69-7

4,5-Dibromothiophene-2-sulfonamide

Cat. No.: B1621177
CAS No.: 77893-69-7
M. Wt: 321 g/mol
InChI Key: XBUBKAHZGMXJBC-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with two bromine atoms at the 4 and 5 positions and a sulfonamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromothiophene-2-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then subjected to sulfonamide formation using sulfonyl chloride and ammonia or an amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Coupling: Formation of biaryl or heteroaryl compounds.

    Reduction: Formation of thiophene-2-sulfonamide derivatives.

Scientific Research Applications

4,5-Dibromothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromothiophene-2-sulfonamide depends on its application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromothiophene-2-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

4,5-dibromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUBKAHZGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384448
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77893-69-7
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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